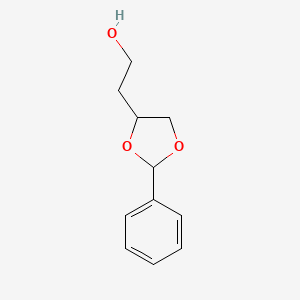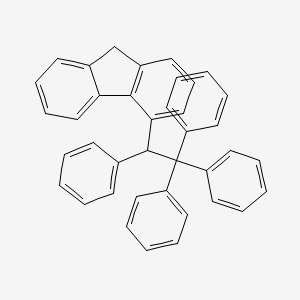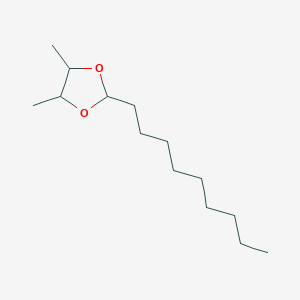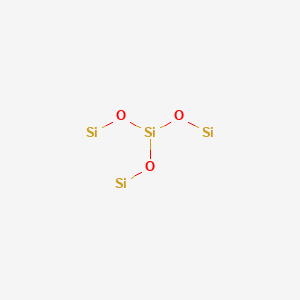
Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium: is a complex organometallic compound with the molecular formula C31H24MoN2OP . This compound is notable for its unique structure, which includes a molybdenum center coordinated to various ligands, including carbon monoxide, cyclopenta-1,3-diene, (4-methylphenyl)iminoazanide, and triphenylphosphanium.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium typically involves the reaction of molybdenum pentachloride with cyclopenta-1,3-diene in the presence of a reducing agent such as sodium amalgamThe final step involves the addition of triphenylphosphanium to the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to form lower oxidation state molybdenum species.
Substitution: Ligands such as carbon monoxide and triphenylphosphanium can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligand exchange reagents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield molybdenum(VI) complexes, while reduction may produce molybdenum(II) species .
科学的研究の応用
Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium: has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.
Material Science: It is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.
Biological Studies:
作用機序
The mechanism by which carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium exerts its effects involves the coordination of its ligands to the molybdenum center. This coordination influences the electronic properties of the molybdenum, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalytic processes .
類似化合物との比較
Similar Compounds
Similar compounds include other molybdenum complexes with different ligand sets, such as:
- Carbon monoxide;cyclopenta-1,3-diene;manganese
- Carbon monoxide;cyclopenta-1,3-diene;iron
- Carbon monoxide;cyclopenta-1,3-diene;ruthenium .
Uniqueness
What sets carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium apart is its unique combination of ligands, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and material science research .
特性
分子式 |
C31H28MoN2OP- |
|---|---|
分子量 |
571.5 g/mol |
IUPAC名 |
carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C7H7N2.C5H5.CO.Mo/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-2-4-7(9-8)5-3-6;1-2-4-5-3-1;1-2;/h1-15H;2-5H,1H3;1-5H;;/q;2*-1;;/p+1 |
InChIキー |
AQQYRGRSMUQQBA-UHFFFAOYSA-O |
正規SMILES |
CC1=CC=C(C=C1)N=[N-].[C-]#[O+].[CH-]1C=CC=C1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


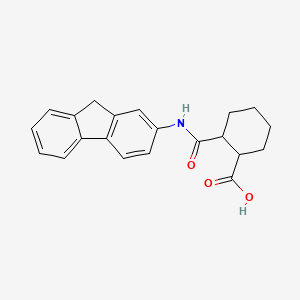


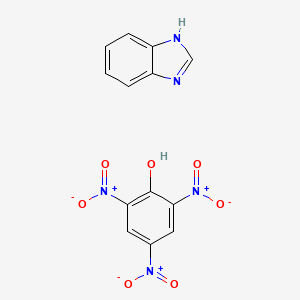
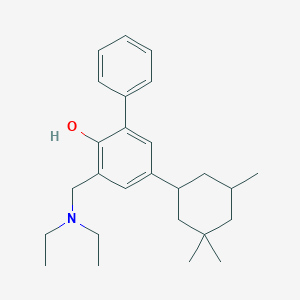
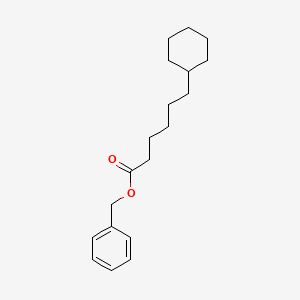
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
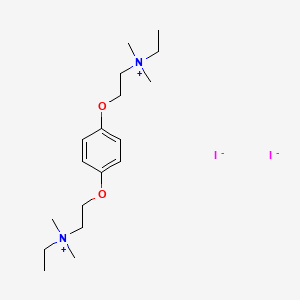
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
